molecular formula C11H11N3O4 B11800367 3-(3-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B11800367
M. Wt: 249.22 g/mol
InChI Key: MMFWZVQFVQAMDZ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core linked to a propanoic acid moiety at the 5-position and a 6-methyl-2-oxo-1,2-dihydropyridin-3-yl substituent at the 3-position. The dihydropyridinone ring introduces a polar, hydrogen-bonding-capable group, distinguishing it from simpler aryl-substituted analogs.

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

3-[3-(6-methyl-2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C11H11N3O4/c1-6-2-3-7(11(17)12-6)10-13-8(18-14-10)4-5-9(15)16/h2-3H,4-5H2,1H3,(H,12,17)(H,15,16)

InChI Key

MMFWZVQFVQAMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1)C2=NOC(=N2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multi-step organic reactions The process begins with the preparation of the 6-methyl-2-oxo-1,2-dihydropyridine intermediate, which is then reacted with appropriate reagents to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine ring, leading to different products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(3-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid exhibits promising anticancer activities. Preliminary studies have shown that this compound interacts significantly with enzymes involved in cancer pathways, potentially inhibiting tumor growth. For instance, studies have demonstrated its efficacy against various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural motifs are believed to interact with biological targets involved in inflammatory pathways. This interaction can modulate the activity of specific enzymes and receptors that play critical roles in inflammation, making it a candidate for further exploration in treating inflammatory diseases.

Synthesis and Optimization

The synthesis of this compound typically involves multiple synthetic steps that require careful optimization to enhance yield and purity. Various methods have been developed to synthesize this compound efficiently while maintaining its structural integrity .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of derivatives related to 3-(3-(6-Methyl-2-oxo-1,2-dihydropyridin-3-y)-1,2,4 oxadiazol -5-y)propanoic acid. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that the compound may be developed into a viable anticancer drug.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of the compound through in vitro assays that measured cytokine levels in response to inflammatory stimuli. The findings revealed that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-(3-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

a. Aryl vs. Heteroaryl Substituents

  • This planar structure contrasts with the target compound’s non-aromatic dihydropyridinone ring, which may reduce stacking but increase hydrogen-bonding capacity .

b. Halogenated Derivatives

  • 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid: Bromine increases molecular weight (MW: 296.1 g/mol) and lipophilicity (logP: ~2.5), which may enhance membrane permeability but reduce aqueous solubility. The target compound lacks halogens, likely resulting in lower logP and improved solubility .
  • 3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid: Fluorine’s electronegativity strengthens hydrogen bonding and metabolic stability.

Steric and Solubility Considerations

  • The target compound’s dihydropyridinone ring is less bulky but introduces a polar lactam, improving solubility in polar solvents .
  • 3-(3-Furan-2-yl-1,2,4-oxadiazol-5-yl)propanoic Acid: The furan ring’s oxygen enhances solubility (MW: 208.17 g/mol) but reduces stability under acidic conditions. The dihydropyridinone ring in the target compound may offer better stability while maintaining moderate solubility .

Key Data Table: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties Yield (%) Reference
Target Compound 6-Methyl-2-oxo-1,2-dihydropyridin-3-yl 279.25 Polar lactam, H-bond donor/acceptor N/A
3-(Pyridin-3-yl)-...propanoic acid Pyridin-3-yl 235.20 Planar structure, π-π stacking N/A
3-(4-Methoxyphenyl)-...propanoic acid 4-Methoxyphenyl 262.23 Electron-rich, moderate solubility 46
3-(3-Bromophenyl)-...propanoic acid 3-Bromophenyl 296.10 High lipophilicity 45
3-(4-Fluoro-3-methylphenyl)-...propanoic acid 4-Fluoro-3-methylphenyl 264.23 Enhanced metabolic stability Discontinued

Biological Activity

The compound 3-(3-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a derivative of the dihydropyridine and oxadiazole classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 258.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Studies indicate that it may exert effects through:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit certain enzymes, potentially affecting metabolic pathways relevant to cancer and inflammation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Antitumor Activity

Research has highlighted the antitumor potential of compounds similar to this compound. For instance:

  • A study demonstrated that derivatives with similar structures showed robust antitumor effects in xenograft models when dosed appropriately .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies suggest that compounds within this class could offer neuroprotective benefits by modulating oxidative stress pathways and reducing neuronal cell death.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth in xenograft models
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study 1: Antitumor Efficacy

In a specific study involving a xenograft model using Karpas-422 cells, the compound was administered at a dose of 160 mg/kg BID. Results indicated significant tumor growth inhibition compared to control groups. The mechanism was attributed to the modulation of EZH2 activity, a key player in cancer progression .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of similar dihydropyridine derivatives. In vitro assays demonstrated that these compounds could significantly lower TNF-alpha levels in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .

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